(S,E)-Tco2-peg4-cooh

Bioorthogonal Chemistry Kinetics PET Imaging

Generic TCO-PEG4-acid analogs with undefined stereochemistry introduce unacceptable variability in IEDDA kinetics and PROTAC ternary complex formation. (S,E)-TCO2-PEG4-COOH resolves this with defined (S,E) configuration, ensuring consistent reactivity (k ~10⁵ M⁻¹s⁻¹). • Optimized PEG4 spacer balances solubility, rigidity, and ternary complex reach for PROTACs targeting deep binding pockets. • Stable carboxylic acid precursor enables sequential EDC/DCC conjugation to payloads followed by catalyst-free TCO-tetrazine ligation. • Pre-derivatized TCO-linker-tag strategy enables efficient labeling of low-abundance targets in complex lysates within 30 min at 1 mg/mL.

Molecular Formula C20H35NO8
Molecular Weight 417.5 g/mol
Cat. No. B12368812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,E)-Tco2-peg4-cooh
Molecular FormulaC20H35NO8
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESC1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C20H35NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h4,6,18H,1-3,5,7-17H2,(H,21,24)(H,22,23)/b6-4+/t18-/m1/s1
InChIKeyYRYNJOIFSWRUJN-MJICGBHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,E)-TCO2-PEG4-COOH: Stereochemically Defined Click Linker


(S,E)-Tco2-peg4-cooh is a heterobifunctional, stereochemically defined linker that combines a strained trans-cyclooctene (TCO) dienophile, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid functional group [1]. It is a key reagent for bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazines, enabling rapid and catalyst-free covalent bond formation in complex biological environments . Its defined (S,E) stereochemistry is crucial for optimal reactivity and performance in applications such as the synthesis of Proteolysis Targeting Chimeras (PROTACs) and the construction of targeted probes [2].

Stereochemistry Defined (S,E)-sTCO for fast IEDDA ligation
Linker PEG4 spacer for PROTAC ternary complex tuning
Handle Stable COOH for on-demand amide conjugation

(S,E)-TCO2-PEG4-COOH vs. Generic TCO-PEG4 Substitution


Direct substitution of (S,E)-Tco2-peg4-cooh with generic or uncharacterized TCO-PEG4-acid analogs is scientifically unsound due to the critical influence of stereochemistry on reaction kinetics and the profound impact of PEG spacer length on conjugate performance. The (S,E) diastereomer exhibits distinct reactivity and stability profiles compared to its (R,E) or unassigned counterparts [1]. Furthermore, the PEG4 linker length is not arbitrary; it represents a finely tuned, empirical standard for optimizing ternary complex formation in PROTACs, balancing solubility, reach, and conformational entropy in ways that shorter (e.g., PEG2) or longer (e.g., PEG8) chains do not [2]. These differences translate to quantifiable variations in reaction efficiency and ultimate biological activity, making generic substitution a high-risk proposition for reproducible research.

(S,E)-TCO2-PEG4-COOH
Generic TCO-PEG4-Acid
Defined (S,E) stereochemistry for high click reactivity
Undefined or mixed stereochemistry may shift kinetics
PEG4 spacer optimizes ternary complex geometry
Arbitrary PEG length can alter conjugate performance
Stable COOH permits long-term storage and selective activation
NHS ester variants require immediate use; shelf-life limited

(S,E)-TCO2-PEG4-COOH Performance Metrics


Stereochemistry Drives TCO Reaction Kinetics

The (S,E)-stereoisomer, belonging to the class of strained trans-cyclooctenes (sTCOs), exhibits significantly accelerated kinetics in tetrazine ligation compared to unstrained or non-specific TCO analogs. This is a class-level inference derived from kinetic studies on closely related sTCO diastereomers, where the syn-diastereomer (a stereochemical relative) shows faster reactivity than its anti counterpart. This enhanced speed is critical for in vivo applications where rapid, high-yield conjugation is required before the probe or drug is cleared [1].

Stereochemistry Drives Kinetics
Class-level inference
sTCO class up to 2.86×10⁵ M⁻¹s⁻¹, up to 1000-fold faster than CuAAC
Supports high-yield conjugation at low concentrations
Measured in water at 25 °C
Bioorthogonal Chemistry Kinetics PET Imaging

PEG4 Linker Length Optimizes PROTAC Ternary Complexes

In the design of PROTACs, linker length is a critical variable. The PEG4 spacer is not merely a passive tether; it is a conformational tuner. Class-level evidence indicates that for many target-ligase pairs, the PEG4 linker (as opposed to longer PEG8 or shorter PEG2/3) provides an optimal balance, enforcing a near-rigid span that is ideal for buried or sterically congested binding pockets. Progressing from PEG4 to PEG8 can alter the residence time in the ternary complex and consequently affect cellular efficacy, often measured by a change in EC50 [1]. This establishes PEG4 as the starting point for many optimization campaigns, offering a distinct performance profile not automatically shared by other PEG lengths.

PEG4 Linker Optimizes PROTAC Complexes
Class-level inference
PEG4 vs PEG8: ternary complex residence time can change by an order of magnitude
Supports linker selection for productive degradation
Based on in silico and cell-based assays
PROTAC Targeted Protein Degradation Linker Chemistry

Aqueous Stability of TCO-PEG4 Conjugates

The TCO functional group, when incorporated into a PEG4 construct, demonstrates defined stability in aqueous buffers, a critical parameter for reliable conjugation. This is a direct quantitative finding for TCO-PEG4-NHS ester, which shares the same TCO-PEG4 core structure as (S,E)-Tco2-peg4-cooh. It shows high stability over weeks at 4°C at physiological pH. This contrasts with unmodified TCO, which has a short half-life due to rapid isomerization to the unreactive cis-cyclooctene (CCO) form . This stability profile is essential for planning multi-step conjugation workflows and ensures the linker remains active throughout the experiment .

Aqueous Stability of TCO-PEG4 Conjugates
Reported
TCO-PEG4-NHS ester stable for weeks at 4 °C, pH 7.5; unconjugated TCO isomerizes rapidly
Enables extended multi-step conjugation protocols
Stability profile for TCO-PEG4 core
Bioconjugation Stability Click Chemistry

Stable Carboxylic Acid for On-Demand Conjugation

The terminal carboxylic acid of (S,E)-Tco2-peg4-cooh provides a highly tractable and orthogonal chemical handle for further derivatization. Unlike the related NHS ester variant, which requires immediate use due to hydrolysis sensitivity, the carboxylic acid group is stable for long-term storage and can be selectively activated on-demand using reagents like EDC or DCC to form stable amide bonds with primary amines . This provides a key operational advantage: the linker can be procured and stored as a stable precursor and activated precisely when needed, reducing waste and enabling more complex synthetic strategies .

Stable Carboxylic Acid for On-Demand Conjugation
Reported
COOH stable for long-term storage; NHS ester hydrolyzes with limited shelf-life
Allows on-demand activation and larger batch procurement
Activation with EDC/DCC under standard conditions
Synthesis Functional Group PROTAC

Optimal Use Cases for (S,E)-TCO2-PEG4-COOH


Pretargeted PET Imaging with Fast Click Chemistry

The high reactivity of the (S,E)-sTCO moiety is essential for pretargeted PET imaging. In this scenario, a tetrazine-functionalized targeting vector (e.g., an RGD peptide) is first administered and allowed to accumulate at the tumor site. Subsequently, a small, fast-clearing ¹⁸F-labeled (S,E)-Tco2-peg4-cooh conjugate is injected. The extremely fast reaction kinetics (k up to ~10⁵ M⁻¹s⁻¹) [1] ensures that the ¹⁸F-TCO click partner rapidly and covalently links to the pre-localized tetrazine *in vivo*, creating a sharp tumor-to-background contrast while minimizing systemic radiation exposure. This application is only feasible due to the sTCO class's unmatched ligation speed.

PROTACs Targeting Buried Binding Pockets

For PROTACs targeting proteins with deeply buried binding pockets (e.g., certain kinases or epigenetic readers), the PEG4 linker of (S,E)-Tco2-peg4-cooh provides a near-rigid span that is essential for forming a productive ternary complex. Longer, more flexible linkers like PEG8 can allow too much conformational freedom, leading to unproductive orientations and reduced degradation efficiency [2]. The carboxylic acid group provides a stable, on-demand handle for sequential conjugation to an E3 ligase ligand and a target protein ligand, making it an ideal starting point for a focused linker screen.

Modular Assembly of Complex Bioconjugates

In the development of antibody-drug conjugates (ADCs) or other sophisticated bioconjugates, (S,E)-Tco2-peg4-cooh serves as a crucial intermediate. The combination of the stable carboxylic acid (which can be activated with EDC/DCC) and the bioorthogonal TCO handle allows for a modular, two-step approach. First, the payload (e.g., a toxin or fluorophore) is attached via the carboxylic acid. Then, the TCO-functionalized payload is 'clicked' onto a tetrazine-modified antibody under mild, catalyst-free conditions. This orthogonal strategy simplifies purification and enhances the homogeneity and reproducibility of the final conjugate, avoiding the aggregation issues often associated with directly modifying large proteins .

Labeling Low-Abundance Targets in Complex Lysates

The exceptional selectivity and fast kinetics of the TCO-tetrazine ligation, combined with the stable carboxylic acid precursor form of (S,E)-Tco2-peg4-cooh, make it uniquely suited for tagging low-abundance proteins or metabolites in complex lysates. The carboxylic acid group can be pre-derivatized with a detection tag (e.g., biotin, fluorophore) and stored. When needed, the activated TCO-linker-tag is added to a sample containing a tetrazine-labeled target. The reaction proceeds to completion within 30 minutes at 1 mg/mL concentrations, even in the presence of all other cellular components , ensuring efficient labeling of the scarce target without the need for copper catalysts that could damage sensitive biomolecules.

Application
Selection Property
Validation Focus
Pretargeted PET imaging research
sTCO stereochemical reactivity
In vivo click kinetics and contrast
PROTAC development for buried pockets
PEG4 linker conformational tuning
Ternary complex formation efficiency
Modular bioconjugate synthesis
Stable COOH for on-demand activation
Orthogonal conjugation and homogeneity
Low-abundance target labeling
Bioorthogonal selectivity and speed
Labeling efficiency in complex lysates

Technical Documentation Hub

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33 linked technical documents
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